molecular formula C21H20N6OS B3010459 N-(2,4-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886935-53-1

N-(2,4-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3010459
CAS No.: 886935-53-1
M. Wt: 404.49
InChI Key: KAEGVYYLUIQDFG-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative featuring a pyridinyl moiety and a pyrrole substituent. Its structure combines a 1,2,4-triazole ring modified with a sulfur-linked acetamide group at position 3, a pyridin-2-yl group at position 5, and a 1H-pyrrol-1-yl group at position 3.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c1-15-8-9-17(16(2)13-15)23-19(28)14-29-21-25-24-20(18-7-3-4-10-22-18)27(21)26-11-5-6-12-26/h3-13H,14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEGVYYLUIQDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, mechanisms of action, and its observed biological activities based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N6OSC_{21}H_{20}N_{6}OS, with a molecular weight of 404.5 g/mol. The compound features several functional groups, including:

  • Triazole ring : Known for its role in biological activity and interaction with metal ions.
  • Pyridine ring : Implicated in various pharmacological effects due to its electron-withdrawing properties.
  • Pyrrole ring : Contributes to the compound's ability to engage in π-π stacking interactions with proteins.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Triazole Ring : Synthesized via cyclization reactions involving hydrazine derivatives and appropriate nitriles under controlled conditions.
  • Attachment of Pyridine and Pyrrole Rings : Achieved through nucleophilic substitution reactions using halogenated precursors.
  • Formation of the Sulfanyl Linkage : Introduced via thiolation reactions where thiols react with suitable electrophiles.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The triazole ring can inhibit enzyme activity by binding to metal ions or active sites within enzymes. The aromatic rings facilitate interactions with protein residues, potentially altering their function.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of viral proteases. For instance, it has been shown to inhibit SARS-CoV-2 Mpro effectively, demonstrating significant enzymatic inhibition and cellular antiviral activity. The IC50 value for this inhibition was reported at approximately 0.20±0.01μM0.20\pm 0.01\mu M, showcasing its potency compared to other inhibitors like GC376 .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various pathogens. Its structural components allow it to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines.

Case Studies and Research Findings

StudyFindings
Study on SARS-CoV Inhibition Demonstrated potent inhibition of SARS-CoV Mpro with an IC50 value of 0.27μM0.27\mu M .
Antimicrobial Evaluation Showed effectiveness against Gram-positive and Gram-negative bacteria in vitro .
Anticancer Activity Induced apoptosis in breast cancer cell lines through mitochondrial pathways .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to N-(2,4-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit antimicrobial properties. The triazole moiety is known for its effectiveness against a range of pathogens. Studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents .

Anticancer Properties
The compound has also been investigated for its anticancer potential. Triazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth. Specific studies have highlighted the ability of similar compounds to target cancer cell lines effectively, suggesting that this compound might possess similar properties .

Agricultural Applications

Pesticidal Activity
The structural characteristics of this compound suggest potential use as a pesticide. Compounds with triazole rings are often utilized in agriculture as fungicides due to their ability to disrupt fungal cell membranes and inhibit spore germination. This compound could be explored further for its efficacy against crop pathogens .

Material Science

Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices. Its potential as a stabilizing agent or modifier in polymer formulations could enhance material properties such as thermal stability and mechanical strength. Research into polymer composites incorporating this compound is ongoing and shows promise for various industrial applications.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that a series of triazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the phenyl ring enhanced the antimicrobial potency, suggesting that similar modifications in this compound could yield improved efficacy .

Case Study 2: Anticancer Activity

Research conducted on triazole-based compounds revealed their ability to inhibit the proliferation of breast cancer cells through apoptosis pathways. The findings suggest that the incorporation of specific functional groups can enhance the selectivity and potency of these compounds against cancer cells while minimizing toxicity to normal cells .

Case Study 3: Agricultural Application

Field trials assessing the effectiveness of triazole fungicides showed significant reductions in fungal diseases in crops such as wheat and corn. These studies highlight the potential for this compound to serve as an effective agricultural treatment option.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Biological Activity Reference
Target Compound N-(2,4-dimethylphenyl), pyridin-2-yl, 1H-pyrrol-1-yl Not explicitly reported; inferred potential based on analogs
N-(4-ethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(4-ethoxyphenyl), pyridin-4-yl No activity data reported; structural similarity suggests comparable physicochemical properties
2-[(4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl]-N-acetamides Furan-2-yl substituent, amino group at position 4 Anti-exudative activity (rat models)
Hydroxyacetamide derivatives (e.g., FP1-12) Hydroxyacetamide group, substituted phenyl/imidazolone Antiproliferative activity (cell line studies)
1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazoles Fused thiadiazole ring, gallic acid-derived substituents Antiviral activity (cucumber mosaic virus)

Key Observations

Substituent Effects on Bioactivity: The N-aryl group (e.g., 2,4-dimethylphenyl vs. 4-ethoxyphenyl) modulates lipophilicity and steric bulk, affecting membrane permeability and target binding . Heterocyclic Variations: Pyridin-2-yl (target compound) vs.

Biological Activity Trends: Compounds with amino groups at the triazole ring (e.g., 2-[(4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl]-N-acetamides) exhibit anti-inflammatory effects, whereas hydroxyacetamide derivatives show antiproliferative activity . The absence of amino/pyrrole groups in triazolothiadiazoles correlates with antiviral rather than anti-inflammatory effects .

Synthetic Methodologies: The target compound’s synthesis likely involves Paal-Knorr condensation for pyrrole ring formation and alkylation of α-chloroacetamides, as seen in analogous triazole-thioacetamide syntheses . Compared to hydroxyacetamide derivatives (prepared via zeolite-catalyzed reflux), the target compound’s route may prioritize regioselectivity due to its complex substituents .

Research Findings and Limitations

  • Antiproliferative Gaps : While hydroxyacetamide derivatives () inhibit cancer cell growth, the target compound’s pyridinyl-pyrrole motif lacks direct testing, necessitating further studies.
  • Structural Validation : Techniques like SHELX refinement () and crystallographic validation () are critical for confirming the stereochemistry of such complex molecules.

Q & A

Basic Synthesis and Characterization

Q: What are the standard methods for synthesizing and characterizing N-(2,4-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide? A: The compound can be synthesized via alkylation of α-chloroacetamides with heterocyclic thiols under alkaline conditions (e.g., KOH) followed by Paal-Knorr condensation to introduce the pyrrole moiety . Characterization typically involves 1H NMR , IR spectroscopy , and LC-MS to confirm molecular structure and purity . Elemental analysis ensures stoichiometric accuracy . Advanced intermediates may require X-ray crystallography for unambiguous structural validation, as demonstrated in related acetamide derivatives .

Advanced Synthesis Optimization

Q: How can researchers optimize the synthetic yield and purity of this compound? A: Optimization involves:

  • Catalyst selection : Pyridine and zeolites (e.g., Zeolite Y-H) enhance reaction efficiency in triazole-thioacetamide coupling .
  • Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) help identify optimal temperature, solvent ratios, and reaction times .
  • Purification : Recrystallization from ethanol or dichloromethane improves purity, as shown in analogous syntheses .

Basic Structural Confirmation

Q: What analytical techniques are critical for confirming the molecular structure? A: Key techniques include:

  • 1H NMR : Identifies proton environments (e.g., pyridin-2-yl protons at δ 8.5–9.0 ppm) .
  • X-ray crystallography : Resolves bond lengths and angles, particularly for the triazole-pyrrole core .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Advanced Structural Ambiguity Resolution

Q: How can structural ambiguities arising from spectral data be resolved? A:

  • Computational docking : Validate NMR shifts using software like Gaussian or ADF .
  • Comparative crystallography : Cross-reference with structurally similar compounds (e.g., N-(2-chlorophenyl) analogs) to resolve torsion angles .
  • Tandem LC-MS/MS : Differentiate isobaric impurities .

Basic Biological Activity Prediction

Q: What computational tools predict the biological activity of this compound? A: The PASS program predicts activity spectra (e.g., anti-inflammatory or kinase inhibition) based on structural fingerprints . Molecular docking (AutoDock Vina, Schrödinger) models interactions with targets like COX-2 or EGFR .

Advanced Validation of Computational Predictions

Q: How can in silico predictions be experimentally validated? A:

  • In vitro assays : Test anti-exudative activity in rat carrageenan-induced edema models .
  • Kinase inhibition assays : Use fluorescence polarization or Western blotting to confirm target modulation .
  • Dose-response studies : Compare IC₅₀ values with docking scores to refine computational models .

Basic Biological Activity Evaluation

Q: What experimental models are used to assess anti-exudative activity? A: The rat pleurisy model measures fluid volume reduction in carrageenan-induced inflammation . Dose-dependent studies (10–50 mg/kg) evaluate efficacy, with indomethacin as a positive control .

Advanced Structure-Activity Relationship (SAR) Studies

Q: How can SAR studies improve bioactivity? A:

  • Substituent modulation : Replace the pyrrole ring with pyrazole or morpholine to assess steric/electronic effects .
  • Thioether linker replacement : Compare sulfanyl (S-) with sulfonyl (SO₂-) groups for metabolic stability .
  • 3D-QSAR : Use CoMFA/CoMSIA to map pharmacophore requirements .

Data Contradiction Analysis

Q: How should discrepancies between computational and experimental bioactivity data be addressed? A:

  • Cross-validation : Repeat assays under standardized conditions (e.g., cell line, pH) .
  • Metabolite profiling : Check for in situ degradation using HPLC-MS .
  • Free-energy calculations : Apply MM-PBSA to docking models to refine binding affinity predictions .

Methodological Challenges in Synthesis

Q: What strategies address low yields in multi-step syntheses? A:

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., triazole formation) .
  • Protecting groups : Temporarily block reactive sites (e.g., amine in pyridin-2-yl) during alkylation .
  • Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability .

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